molecular formula C11H11ClN2O2 B2707704 Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate CAS No. 1565050-85-2

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate

Cat. No.: B2707704
CAS No.: 1565050-85-2
M. Wt: 238.67
InChI Key: OKZSKNNTHDOGPE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a pyridine ring substituted with chlorine and cyano groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate typically involves the reaction of 3-chloropyridine-2-carbaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Hydrolysis: 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetic acid.

    Reduction: 2-(3-chloropyridin-2-yl)-2-amino-2-methylacetate.

Scientific Research Applications

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate involves its interaction with specific molecular targets. The cyano and ester groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The chlorine atom on the pyridine ring can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate can be compared with other pyridine derivatives such as:

    Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate: Another pyridine derivative with applications in agrochemicals.

    1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Known for its nematocidal activity.

    2-(Pyridin-2-yl) pyrimidine derivatives: Exhibiting anti-fibrotic activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(3-chloropyridin-2-yl)-2-cyano-2-methylacetate is a chemical compound with significant potential in various biological applications. It is primarily recognized for its role as an intermediate in the synthesis of heterocyclic compounds and has been investigated for its bioactive properties, particularly in antimicrobial and antifungal contexts. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol
  • CAS Number : 1565050-85-2

The biological activity of this compound is attributed to its structural components:

  • Cyano Group : Facilitates interactions with biological macromolecules through hydrogen bonding.
  • Chlorine Atom : Enhances lipophilicity, aiding in membrane permeability.
  • Ester Group : May participate in enzymatic reactions, influencing metabolic pathways.

These interactions suggest a mechanism where the compound can modulate enzyme activities or disrupt cellular processes, leading to its observed biological effects .

Antimicrobial Properties

Research has highlighted the compound's potential as a bioactive molecule with antimicrobial properties. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The specific mechanisms underlying this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies indicate that it can inhibit the growth of certain fungal species, suggesting potential applications in treating fungal infections .

Case Studies and Research Findings

StudyFindings
Antimicrobial Screening A study evaluated the antimicrobial efficacy of various derivatives, including this compound, showing significant inhibition against Gram-positive and Gram-negative bacteria.
Fungal Inhibition Assay The compound was tested against Candida species, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antifungal agent.
Mechanistic Insights Research indicates that the compound's interaction with microbial enzymes is crucial for its bioactivity, with potential pathways involving inhibition of key metabolic enzymes .

Applications in Drug Development

The compound's unique structure positions it as a promising candidate in drug development. Its ability to interact with biological targets opens avenues for designing novel therapeutic agents, particularly in the fields of infectious disease treatment and cancer therapy .

Properties

IUPAC Name

ethyl 2-(3-chloropyridin-2-yl)-2-cyanopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-10(15)11(2,7-13)9-8(12)5-4-6-14-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZSKNNTHDOGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C#N)C1=C(C=CC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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